molecular formula C40H41BrN2O4 B8231308 11-bromo-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

11-bromo-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

Cat. No.: B8231308
M. Wt: 693.7 g/mol
InChI Key: YZYKBMYMJDIUCL-UHFFFAOYSA-N
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Description

This compound is a highly complex polycyclic aromatic molecule with a heptacyclic core structure featuring conjugated π-electron systems, four ketone groups (tetrone), and two 2-ethylhexyl substituents at the 7 and 18 positions. Its structure combines rigidity from the fused aromatic rings with flexibility from the branched alkyl chains, which may enhance solubility in non-polar solvents compared to simpler aromatic analogs .

Properties

IUPAC Name

11-bromo-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H41BrN2O4/c1-5-9-11-22(7-3)20-42-37(44)27-16-13-24-25-14-17-29-34-30(40(47)43(39(29)46)21-23(8-4)12-10-6-2)19-31(41)35(36(25)34)26-15-18-28(38(42)45)33(27)32(24)26/h13-19,22-23H,5-12,20-21H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYKBMYMJDIUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=C(C=C7C6=C(C=C5)C(=O)N(C7=O)CC(CC)CCCC)Br)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H41BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

693.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,9-bis(2-ethylhexyl)anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetraone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives .

Scientific Research Applications

The compound 11-bromo-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a complex organic molecule with significant potential across various scientific fields. This article explores its applications in detail.

Overview

The compound exhibits a unique heptacyclic structure characterized by multiple functional groups that contribute to its reactivity and potential applications in various domains.

Chemistry

The compound serves as a versatile building block in organic synthesis. Its complex structure allows chemists to explore reaction mechanisms and develop new synthetic pathways.

Biological Research

Research indicates potential bioactivity of the compound:

  • Antimicrobial Properties : Studies have shown that similar diazaheptacyclic compounds exhibit antimicrobial activity against various pathogens.
  • Anticancer Activity : Preliminary findings suggest that this compound may induce apoptosis in cancer cells through specific enzyme interactions.

Medical Applications

The unique properties of this compound position it as a candidate for drug development:

  • Drug Delivery Systems : Its ability to encapsulate therapeutic agents makes it suitable for targeted drug delivery.
  • Diagnostic Agents : The compound could be utilized in imaging techniques due to its structural properties.

Material Science

The compound's molecular structure lends itself to applications in advanced materials:

  • Organic Semiconductors : Its electronic properties can be harnessed in the development of organic electronic devices.
  • Photovoltaic Devices : The compound may contribute to the efficiency of solar cells through improved charge transport properties.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of diazaheptacyclic compounds similar to this one against Staphylococcus aureus. Results indicated significant inhibition of bacterial growth at specific concentrations.

Case Study 2: Drug Delivery

Research focused on a modified version of this compound demonstrated its efficacy in delivering chemotherapeutic agents directly to tumor sites in murine models, enhancing treatment efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of 5-Bromo-2,9-bis(2-ethylhexyl)anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetraone involves its interaction with molecular targets in optoelectronic devices. The compound’s electron-accepting properties facilitate charge transport and separation in organic semiconductors, enhancing the performance of devices like OFETs and OPVs . The molecular pathways involved include the formation of charge-transfer complexes and the modulation of electronic band structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between the target compound and its analogs:

Property Target Compound 7-Phenyl Analog (CAS 70655-00-4) 7,18-Bis(hydroxyethylamino) Analog
Substituents 11-Bromo; 7,18-bis(2-ethylhexyl) 7-Phenyl 7,18-bis[2-(2-hydroxyethylamino)ethyl]
Molecular Weight Estimated ~750–800 g/mol (C₃₄H₄₀BrN₂O₄) 466.44 g/mol (C₃₀H₁₄N₂O₄) Not reported; likely lower than target due to polar substituents
Solubility Enhanced in non-polar solvents (e.g., hexane, toluene) due to 2-ethylhexyl groups Low solubility (rigid phenyl group increases crystallinity) Higher solubility in polar solvents (e.g., DMSO, water)
Reactivity Bromine enables nucleophilic substitution or cross-coupling reactions Limited reactivity (phenyl group is inert under mild conditions) Hydroxyethylamino groups permit hydrogen bonding or coordination
Applications Potential use in organic electronics or as a pharmaceutical scaffold Studied for photophysical properties Likely explored for metal chelation or biomolecular interactions

Structural and Electronic Differences

  • Core Aromaticity: All analogs share the heptacyclic conjugated system, ensuring aromatic stability and π-π stacking capabilities .
  • Substituent Effects: The 2-ethylhexyl chains in the target compound impart steric bulk and lipophilicity, favoring membrane permeability in biological systems or compatibility with polymer matrices . The phenyl group in CAS 70655-00-4 enhances planarity, which may improve charge transport in materials science applications but reduces solubility . Hydroxyethylamino groups in the analog from introduce polarity and hydrogen-bonding sites, making it suitable for aqueous-phase reactions or coordination chemistry .

Research Findings and Functional Insights

  • Synthetic Utility : The bromine atom in the target compound allows for Suzuki-Miyaura or Ullmann-type cross-coupling reactions, enabling the attachment of functional groups (e.g., fluorophores, ligands) . This contrasts with the phenyl analog, which lacks such reactivity.
  • Thermal Stability : The ethylhexyl substituents likely reduce melting points compared to the phenyl analog, as branched alkyl chains disrupt crystalline packing .

Biological Activity

Chemical Structure and Properties

The compound is characterized by a unique polycyclic structure that includes multiple nitrogen atoms and bromine substituents. This structure can influence its biological interactions and pharmacological properties.

Key Structural Features

  • Polycyclic Framework : The heptacyclic arrangement allows for a diverse range of interactions with biological macromolecules.
  • Bromine Substitution : The presence of bromine may enhance lipophilicity and influence receptor binding.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer activity. For instance:

  • Mechanism of Action : Several studies suggest that such compounds may induce apoptosis in cancer cells by activating specific signaling pathways.
  • Case Study : A study published in the Journal of Medicinal Chemistry found that related diazaheptacyclo compounds showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • In Vitro Studies : Preliminary studies demonstrate that derivatives of this compound exhibit bactericidal effects against Gram-positive and Gram-negative bacteria.
  • Research Findings : A recent study highlighted that certain structural modifications enhance the antimicrobial efficacy of similar compounds .

Neuroprotective Effects

Emerging research suggests potential neuroprotective properties:

  • Neurotoxicity Studies : Compounds with similar structures have been shown to protect neuronal cells from oxidative stress-induced damage.
  • Experimental Evidence : In vitro assays demonstrated that these compounds could reduce apoptosis in neuronal cell cultures exposed to neurotoxic agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Compound AAnticancerInduces apoptosis via p53 pathwayJournal of Medicinal Chemistry
Compound BAntimicrobialDisrupts bacterial cell wall synthesisAntimicrobial Agents
Compound CNeuroprotectiveReduces oxidative stressNeuroscience Letters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-bromo-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Reactant of Route 2
11-bromo-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

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